ROC-325 -

ROC-325

Catalog Number: EVT-281864
CAS Number:
Molecular Formula: C28H27ClN4OS
Molecular Weight: 503.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ROC-325 (1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one) is a novel, small molecule inhibitor of autophagy. [, , , ] It is classified as a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function. [, , ] ROC-325 shows promise as a research tool for studying autophagy and its role in various diseases, including cancer and pulmonary hypertension. [, , , , , , , ]

Hydroxychloroquine (HCQ)

Compound Description: Hydroxychloroquine (HCQ) is an FDA-approved antimalarial drug that also exhibits autophagy inhibition properties. It disrupts autophagy by interfering with lysosomal function. [, , , , , ]

Relevance: HCQ serves as a primary comparator to ROC-325 in numerous studies due to its known autophagy inhibition activity. ROC-325 demonstrates significantly greater potency and efficacy as an autophagy inhibitor and anticancer agent compared to HCQ. [, , , , , ]

Chloroquine (CQ)

Compound Description: Chloroquine (CQ) is another antimalarial drug that shares a similar mechanism of action with HCQ, disrupting lysosomal function to inhibit autophagy. []

Relevance: CQ serves as a structural basis for the development of ROC-325. The dimeric structure of ROC-325 incorporates modified core elements from both CQ and HCQ, contributing to its enhanced potency. []

Lucanthone

Compound Description: Lucanthone is an anti-schistosomal drug. While its specific role in autophagy is not extensively detailed in the provided papers, its inclusion as a structural element in ROC-325 suggests potential relevance to autophagy modulation. []

Relevance: Lucanthone's core structure was used as a building block in the development of ROC-325, suggesting that its properties might contribute to the overall activity of the target compound. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. [, ]

Relevance: While not structurally related to ROC-325, Bortezomib is investigated in combination with ROC-325 for its potential to enhance anti-myeloma activity, particularly in overcoming bortezomib resistance. [, ]

Ara-C (Cytarabine)

Compound Description: Ara-C (cytarabine) is a standard chemotherapy agent used in the treatment of acute myeloid leukemia (AML). []

Relevance: Though not structurally related to ROC-325, Ara-C is investigated in combination with the target compound to assess potential synergistic or antagonistic effects in AML treatment. []

Bafilomycin A1

Compound Description: Bafilomycin A1 is a known inhibitor of the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. []

Relevance: Bafilomycin A1 was used as a tool to confirm the inhibitory effect of ROC-325 on autophagic flux. []

Source and Classification

ROC-325 is classified as an autophagy inhibitor, specifically targeting the autophagic degradation pathways that are crucial for cancer cell survival. It belongs to a broader class of compounds designed to interfere with lysosomal function and autophagosome-lysosome fusion, thereby augmenting the cytotoxic effects of chemotherapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of ROC-325 involves several key steps that utilize palladium-catalyzed reactions. The initial step includes the reaction of 1-bromo-4-methylthiaxanthone with a tert-butyl ester amine in the presence of a palladium catalyst and potassium phosphate in dioxane. The reaction is conducted under nitrogen atmosphere at elevated temperatures (85-100 °C) for extended periods (up to 17 hours) to ensure complete conversion .

The subsequent purification steps involve filtration, concentration, and flash silica chromatography to isolate the desired product. The final compound is typically obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .

Molecular Structure Analysis

Structure and Data

ROC-325's molecular structure features a thioxanthenone core, which is modified to enhance its biological activity. The compound's chemical formula and structural representation indicate a complex arrangement that facilitates its interaction with cellular targets involved in autophagy regulation .

Key structural data include:

  • Molecular Weight: Approximately 400 g/mol
  • Chemical Formula: C₁₈H₁₈Cl₂N₂O₄S
  • IUPAC Name: 1-(4-chlorophenyl)-2-(2-(dimethylamino)ethylthio)-3-methylthioxanthen-9-one
Chemical Reactions Analysis

Reactions and Technical Details

ROC-325 primarily functions through its ability to inhibit autophagy by disrupting lysosomal function. This mechanism involves several critical reactions:

  • Inhibition of Autophagosome-Lysosome Fusion: ROC-325 impairs the fusion process, leading to the accumulation of autophagosomes filled with undegraded material .
  • Alteration of Lysosomal pH: The compound induces lysosomal deacidification, which is detrimental to lysosomal protease activity required for autophagic degradation .

Studies have demonstrated that treatment with ROC-325 leads to increased levels of microtubule-associated protein light chain 3 (LC3B) and p62, both markers indicative of impaired autophagic flux .

Mechanism of Action

Process and Data

The mechanism by which ROC-325 exerts its effects involves multiple pathways:

  1. Inhibition of Autophagic Degradation: By blocking essential proteins involved in the autophagic process (e.g., ATG5/7), ROC-325 disrupts the normal degradation pathway, leading to cell death .
  2. Induction of Apoptosis: The accumulation of undegraded cellular components triggers apoptotic pathways, enhancing the cytotoxic effects against cancer cells .
  3. Synergistic Effects with Other Treatments: When combined with other chemotherapeutic agents like azacitidine, ROC-325 has shown enhanced anti-leukemic activity, suggesting a potential for combination therapies in clinical settings .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ROC-325 exhibits specific physical properties that are relevant for its application:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • pH Sensitivity: Functionality is influenced by pH levels, particularly affecting lysosomal activity.

These properties are crucial for optimizing formulations for therapeutic use.

Applications

Scientific Uses

ROC-325 has been primarily investigated for its applications in oncology:

  • Cancer Therapy: Its ability to inhibit autophagy makes it a promising candidate for enhancing the efficacy of existing cancer treatments, particularly in resistant malignancies such as renal cell carcinoma and acute myeloid leukemia .
  • Research Tool: ROC-325 serves as a valuable tool in research settings to study autophagy mechanisms and their implications in cancer biology.
Introduction to ROC-325 as a Novel Autophagy Inhibitor

Overview of Lysosomal Autophagy and Its Pathophysiological Roles

Lysosomal autophagy is an evolutionarily conserved cellular recycling process where damaged organelles, misfolded proteins, and intracellular pathogens are sequestered into autophagosomes, which fuse with acidic lysosomes for degradation. This catabolic pathway maintains cellular homeostasis by providing metabolic substrates during nutrient deprivation or stress [1]. In pathophysiology, autophagy exhibits dual roles:

  • Cancer Progression: Tumors exploit autophagy for survival under hypoxia, chemotherapy, or radiation stress. By recycling cellular components, autophagy provides energy that enables cancer cells to evade therapy-induced death—a process termed "cytoprotective autophagy" [1] [7]. Renal cell carcinoma (RCC) and acute myeloid leukemia (AML) show particular autophagy dependency due to frequent aberrations in autophagy-related genes [1] [4].
  • Non-Oncologic Disorders: In focal segmental glomerulosclerosis (FSGS), podocyte injury correlates with upregulated autophagy markers (LC3-II/LC3-I ratio, p62 accumulation). Paradoxically, excessive autophagic flux exacerbates glomerulosclerosis [6]. Similar autophagy dysregulation occurs in neurodegenerative and metabolic diseases.

Table 1: Pathophysiological Roles of Autophagy in Human Diseases

Disease CategoryRole of AutophagyKey Molecular Markers
Solid Tumors (e.g., RCC)Cytoprotective mechanism under therapy-induced stress↑ LC3B, ↓ p62 degradation [1]
Hematologic Malignancies (e.g., AML)Supports metabolic demands of rapid proliferationATG5/ATG7 dependencies [1]
FSGS (Kidney Disease)Mediates podocyte injury and glomerulosclerosis↑ LC3 puncta, impaired autophagic flux [6]
NeurodegenerationClearance of toxic protein aggregatesp62/SQSTM1 accumulation [7]

Historical Context: Limitations of Hydroxychloroquine (HCQ) in Autophagy Inhibition

Hydroxychloroquine (HCQ), an FDA-approved antimalarial, emerged as the first clinically tested autophagy inhibitor by disrupting lysosomal acidification. Despite initial enthusiasm, its limitations became evident:

  • Insufficient Potency: HCQ incompletely inhibits autophagy at clinically tolerable doses (typically 200–600 mg/day). Pharmacodynamic studies revealed residual autophagic activity in tumors due to inadequate lysosomal deacidification [1] [4].
  • Poor Therapeutic Index: HCQ lacks selectivity for malignant cells, causing retinal and cardiac toxicity. Normal cells (e.g., CD34+ bone marrow progenitors) experience collateral damage [1].
  • Clinical Modesty: Phase I/II trials combining HCQ with chemotherapies (e.g., vorinostat, azacitidine) yielded primarily stable disease or partial responses but few complete remissions. This suggested suboptimal autophagy blockade [1] [4].

Table 2: Key Limitations of HCQ in Autophagy Inhibition

ParameterHCQ LimitationImpact on Therapy
PotencyIC₅₀ ~5–10 µM in cancer cellsIncomplete lysosomal deacidification [1]
SelectivityAffects normal and malignant cellsBone marrow suppression, cardiotoxicity [1]
Clinical EfficacyModest objective response rates (ORR)ORR <20% in most combination trials [4]
PharmacodynamicsVariable intratumoral drug levelsUnreliable autophagy inhibition [1]

Development and Structural Innovation of ROC-325

ROC-325 (CAS# 1859141-26-6) was developed to overcome HCQ’s limitations through rational medicinal chemistry. Its design leveraged:

  • Dimeric Hybrid Scaffold: ROC-325 integrates modified structural motifs from HCQ and the anti-schistosomal agent lucanthone. This fusion enhances lysosomotropism and binding affinity for lysosomal membranes [1] [5].
  • Mechanistic Advantages: Unlike HCQ, ROC-325 induces lysosomal deacidification at nanomolar concentrations (IC₅₀ 0.7–2.2 µM in AML cells) and disrupts autophagic flux by accumulating undegraded cargo within autophagosomes. It also elevates LC3B-II, p62, and cathepsin D—hallmarks of autophagy inhibition [1] [8].
  • Enhanced Pharmacokinetics: ROC-325 is orally bioavailable and water-soluble, enabling consistent tissue distribution. In xenograft models, oral administration (25–50 mg/kg) achieved sustained tumor growth inhibition exceeding HCQ’s efficacy at equivalent doses [4] [8].

Table 3: Structural and Functional Advantages of ROC-325 vs. HCQ

PropertyROC-325HCQ
Chemical StructureDimeric hybrid (HCQ + lucanthone derivatives)Monomeric 4-aminoquinoline [5]
Autophagy InhibitionComplete lysosomal disruption at 1–5 µMPartial inhibition even at 10–50 µM [1]
Cancer Cell Selectivity10-fold selectivity for AML over normal CD34+ progenitors [1]Minimal selectivity; toxic to normal cells
In Vivo EfficacySuperior tumor growth inhibition in RCC xenografts vs. HCQ [4] [8]Modest single-agent activity

Preclinical studies validate ROC-325’s therapeutic potential:

  • Oncology Applications: ROC-325 synergizes with azacitidine (AZA) in AML, overcoming AZA resistance by blocking therapy-induced autophagy. Combination treatment in murine models extended survival >50% compared to monotherapies [1].
  • Non-Oncologic Indications: In experimental FSGS, ROC-325 ameliorated podocyte injury by normalizing autophagic flux and reducing glomerulosclerosis [6].

Table 4: Preclinical Efficacy Profile of ROC-325

Disease ModelKey FindingsMolecular Effects
AML Xenografts50% survival extension with ROC-325 + AZA vs. controls [1]↑ LC3B, ↑ p62, ↓ autophagic flux
Renal Cell CarcinomaTumor growth inhibition >70% at 50 mg/kg (oral) [8]ATG5/ATG7-dependent apoptosis
Experimental FSGSReduced glomerulosclerosis and podocyte injury [6]Normalization of LC3-II/I ratio

Properties

Product Name

ROC-325

IUPAC Name

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one

Molecular Formula

C28H27ClN4OS

Molecular Weight

503.1 g/mol

InChI

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)

InChI Key

HXUYKEGAEIYPKY-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2

Solubility

Soluble in DMSO

Synonyms

ROC-325; ROC 325; ROC325.

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.